![molecular formula C13H9ClN2O2S B5671574 1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5671574.png)
1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves reactions between o-phenylenediamine and carboxylic acids or their derivatives. For 1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole, a typical synthesis route might involve the sulfonylation of benzimidazole precursors with chlorosulfonyl compounds. Although specific methods for this compound were not detailed in the retrieved papers, similar processes have been employed for related compounds, such as the synthesis of polyimides bearing sulfonated benzimidazole pendant groups, which demonstrates the versatility of benzimidazole chemistry in producing complex polymers with desirable properties (Alvarez-Gallego et al., 2007).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole, is characterized by the presence of a benzimidazole core, often functionalized with various substituents that significantly influence their physical and chemical properties. X-ray crystallography studies provide detailed insights into their structural configurations, demonstrating how substituents affect molecular geometry, as seen in studies of similar compounds (Abdireymov et al., 2011).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. These reactions are pivotal for modifying the benzimidazole core, introducing new functional groups, and thus tailoring the compound's properties for specific applications. For example, the synthesis of 5(6)‐(chloromethyl)benzimidazoles through the elimination of sulfur dioxide illustrates the reactivity of benzimidazole derivatives under specific conditions (Pete et al., 2008).
Physical Properties Analysis
The physical properties of 1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole, such as solubility, melting point, and thermal stability, are influenced by its molecular structure. While specific data for this compound were not directly available, related research indicates that the presence of sulfonated benzimidazole groups significantly affects the solubility and thermal properties of polymeric materials, suggesting similar trends could be expected for small molecules with comparable functional groups (Li et al., 2007).
Chemical Properties Analysis
The chemical properties of 1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole, including acidity, basicity, and reactivity towards various reagents, are crucial for its applications in synthesis and materials science. Benzimidazole derivatives are known for their diverse reactivity, allowing for the synthesis of a wide range of compounds. For instance, the Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles to form 5-sulfonamidoimidazoles highlights the potential of benzimidazole derivatives to participate in complex chemical transformations (Strelnikova et al., 2018).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-10-5-7-11(8-6-10)19(17,18)16-9-15-12-3-1-2-4-13(12)16/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWBKMKLQSOCPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641029 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.